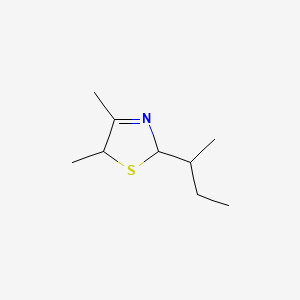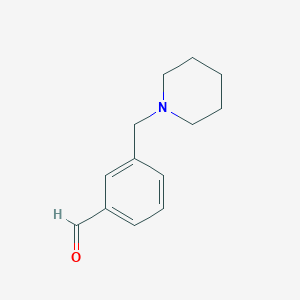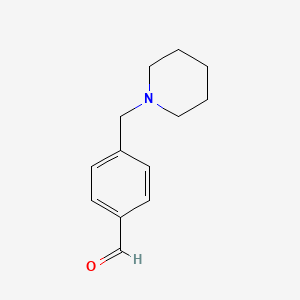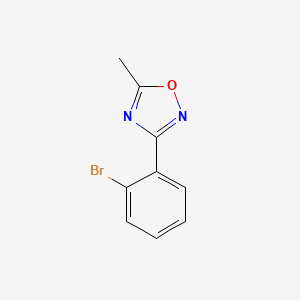![molecular formula C7H10N4OS2 B1277076 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopropylacetamide CAS No. 876532-11-5](/img/structure/B1277076.png)
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopropylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopropylacetamide” is a derivative of 1,3,4-thiadiazole . It has been synthesized and evaluated for its urease inhibitor activities .
Synthesis Analysis
The synthesis of new N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-[(5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives has been reported . The compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Molecular Structure Analysis
The molecular structure of the compound involves a 1,3,4-thiadiazole ring, which is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . The dihedral angle between the planes of the chlorophenyl and thiadiazole groups is 32.93 (16)° .Chemical Reactions Analysis
The compound shows in-vitro antiproliferative activity against some human cancer cell lines . The chemical shifts of the protons of hydroxyl groups and carbon atoms of the 1,3,4-thiadiazole ring are the decisive descriptors of inhibition interactions of the compounds .Physical And Chemical Properties Analysis
The compound has a molecular weight of 187.22 g/mol . Its IR (KBr) values are 3350, 3318, 3052, 2994, 1689, 1618, 1604 cm−1 . The 1H NMR (DMSO-d6, 500 MHz) δ (ppm) values are 10.11 (s, 1H, NH), 7.30 (s, 2H, NH2), 7.26 (d, J = 8.7 Hz, 1H, H2), among others .Applications De Recherche Scientifique
Heterocyclic Compound Significance
2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopropylacetamide belongs to the class of heterocyclic compounds, specifically with a 1,3,4-thiadiazole core. These compounds are recognized for their diverse pharmacological activities due to the toxophoric N2C2S moiety. They exhibit a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral properties. Their unique structural framework makes them significant in the pursuit and design of new drugs, often leading to compounds with intriguing biological profiles (Mishra et al., 2015).
Pharmacological Scaffolds and Antiparasitic Activities
Thiadiazoles are identified as crucial pharmacological scaffolds due to their wide-ranging biological activities. Specifically, they have shown promising leishmanicidal and antimalarial activities, addressing serious public health issues in tropical and sub-tropical regions. The development of thiadiazole derivatives with antileishamanial and antimalarial activity is a focal point in medicinal chemistry, due to the physicochemical and pharmacokinetic properties of the thiadiazole scaffold, making it a therapeutic target for novel drug development (Tahghighi & Babalouei, 2017).
Cytotoxic Agents and Anticancer Potential
Sulfur-containing heterocyclic derivatives, like thiadiazoles, are under exploration for their cytotoxic properties in medicinal chemistry. They serve as fundamental structures in a wide array of synthetic analogs, exhibiting a broad scope of therapeutic activities. The design strategies engaged in the development of these agents aim to target multiple mechanisms such as inhibition of tyrosine kinases, topoisomerase, tubulin, and various signaling pathways, making them significant for anticancer research (Laxmikeshav et al., 2021).
Antimicrobial Activity
The thiadiazole moiety is extensively studied for its antimicrobial properties. The derivatives of thiadiazoles have demonstrated significant biological activities, including antimicrobial, anti-inflammatory, antitubercular, and antidiabetic properties, among others. The structure-activity relationship (SAR) of these compounds is crucial for medicinal chemists to develop newer compounds with enhanced efficacy and safety (Alam, 2018).
Propriétés
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4OS2/c8-6-10-11-7(14-6)13-3-5(12)9-4-1-2-4/h4H,1-3H2,(H2,8,10)(H,9,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYDSLUUPKEQMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CSC2=NN=C(S2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90429201 |
Source


|
| Record name | 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopropylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90429201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopropylacetamide | |
CAS RN |
876532-11-5 |
Source


|
| Record name | 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopropylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90429201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

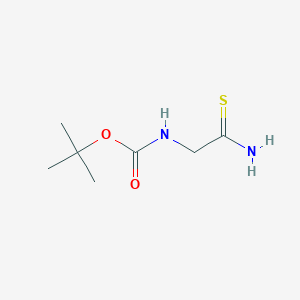
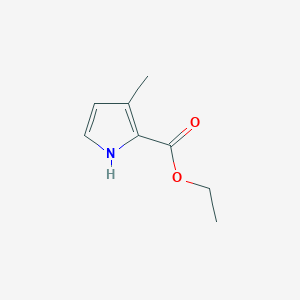
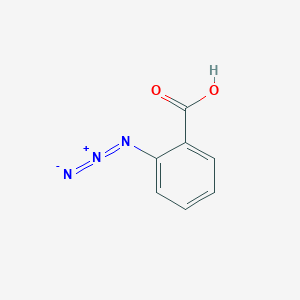
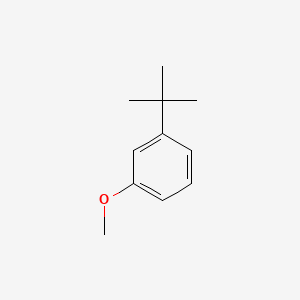
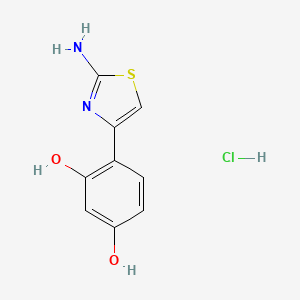
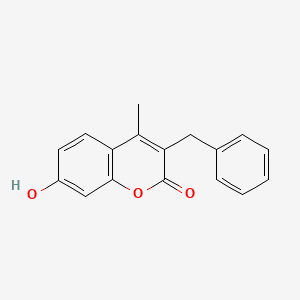
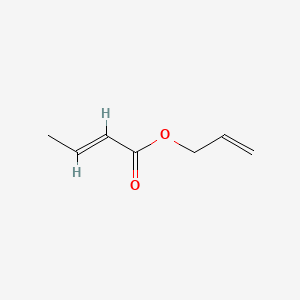
![[(Z)-1-pyridin-3-ylethylideneamino]urea](/img/structure/B1277009.png)
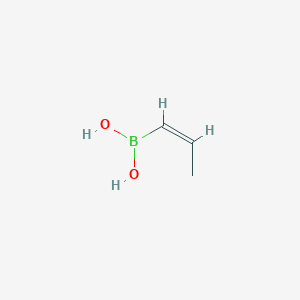
![3-[4-(Acetylamino)phenyl]acrylic acid](/img/structure/B1277011.png)
